3-(4-BOC-piperazino)-2-chloropyridine

Description

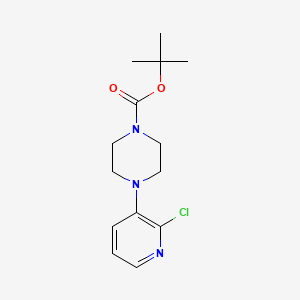

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDUKAPYVNYSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901164987 | |

| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633283-64-4 | |

| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633283-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Step Synthesis from Diethanolamine

| Step | Reaction | Reagents/Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Chlorination of diethanolamine to bis(2-chloroethyl)amine | Diethanolamine + Thionyl chloride (SOCl2), reflux 3.5 h, cooling <10°C | Formation of bis(2-chloroethyl)amine intermediate | High conversion, controlled molar ratio SOCl2:diethanolamine = 3:1 |

| 2 | Boc protection of bis(2-chloroethyl)amine | Boc anhydride added dropwise at 10-30°C, pH > 10 maintained with Na2CO3, 12 h reaction | Formation of bis(2-chloroethyl) carbamic acid tert-butyl ester | High selectivity, molar ratio Boc anhydride:diethanolamine ~1:1 |

| 3 | Cyclization with ammonia water | Ammonia water added slowly at 55-65°C, 2.5 h reaction | Cyclization to N-BOC-piperazine | Yield: 94.3%, Purity: 99.42% |

This method is advantageous due to mild reaction conditions, use of readily available raw materials, and high yield and purity, making it suitable for industrial scale production. The use of ethyl acetate for extraction and sodium sulfate for drying ensures removal of impurities effectively.

Preparation of this compound

The synthesis of this compound involves nucleophilic substitution of the chlorine atom on 2-chloropyridine with the nitrogen of the N-BOC-piperazine. While direct literature on this exact coupling is limited, general synthetic strategies for similar piperazine-substituted chloropyridines are well established.

Nucleophilic Aromatic Substitution (SNAr)

- Starting materials: 2-chloropyridine and N-BOC-piperazine.

- Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: A mild base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the piperazine nitrogen enhancing nucleophilicity.

- Temperature: Elevated temperatures (80-120°C) to facilitate substitution on the pyridine ring.

- Outcome: Formation of this compound with retention of the BOC protecting group.

This approach leverages the electrophilic character of the 2-chloropyridine ring, especially at the 3-position adjacent to the nitrogen heteroatom, which activates the ring toward nucleophilic attack.

Comparative Analysis of Preparation Methods

| Aspect | Three-Step Diethanolamine Method for N-BOC-Piperazine | Alternative Methods (Literature) |

|---|---|---|

| Starting Materials | Diethanolamine (cheap, readily available) | Piperazine (more expensive), aminoethylethylenediamine, ethylenediamine |

| Reaction Steps | Chlorination → Boc protection → Cyclization | Direct Boc protection on piperazine; Grignard reactions for substituted piperazines |

| Reaction Conditions | Mild, reflux and moderate heating | Often require low temperature (-78°C) or expensive catalysts |

| Yield | High (94.3%) | Variable, often lower (e.g., 54% in methylation reactions) |

| Purity | High (99.42%) | Variable |

| Industrial Suitability | High | Limited by cost and complexity |

The diethanolamine route is preferred industrially due to cost-effectiveness and scalability, while other methods may be used for specialized derivatives or research-scale synthesis.

Research Findings and Notes

- The use of thionyl chloride as a chlorinating agent in step 1 is preferred for its efficiency and selectivity.

- Maintaining alkaline conditions during Boc protection prevents side reactions and ensures high selectivity for the N-Boc product.

- Cyclization with ammonia water is a critical step that requires controlled temperature and slow addition to achieve high yield.

- Extraction with ethyl acetate and drying are essential for obtaining high purity N-BOC-piperazine.

- The subsequent coupling with 2-chloropyridine is generally straightforward but requires careful control of reaction parameters to preserve the BOC group and avoid side reactions.

- Alternative synthetic routes involving Grignard reagents or hydrogenation catalysts are less favored due to lower yield, higher cost, and complex reaction conditions.

Summary Table of Preparation Workflow for this compound

| Step | Reaction Type | Reagents/Conditions | Key Parameters | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | Diethanolamine + SOCl2, reflux 3.5 h | Molar ratio SOCl2:diethanolamine = 3:1, temp <10°C | High | Intermediate bis(2-chloroethyl)amine |

| 2 | Boc Protection | Boc anhydride, Na2CO3, 12 h, 10-30°C | pH > 10, molar ratio ~1:1 | High | Formation of carbamic acid tert-butyl ester |

| 3 | Cyclization | Ammonia water, 55-65°C, 2.5 h | Slow addition, temp control | 94.3% | N-BOC-piperazine obtained |

| 4 | Nucleophilic Substitution | 2-chloropyridine + N-BOC-piperazine, K2CO3, DMF, 80-120°C | Base to deprotonate piperazine N | Moderate to High | Formation of target compound |

Chemical Reactions Analysis

Types of Reactions

3-(4-BOC-piperazino)-2-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Deprotection: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or THF.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol.

Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Deprotection: Free piperazine derivatives.

Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-BOC-piperazino)-2-chloropyridine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a chloropyridine moiety and a piperazine ring, allows for diverse modifications that enhance biological activity.

Antidepressant and Anxiolytic Agents

Research indicates that derivatives of 2-chloropyridine exhibit significant antidepressant and anxiolytic effects. The incorporation of the piperazine group is known to enhance the binding affinity to serotonin receptors, which are critical targets for treating mood disorders. For instance, related compounds have been studied for their ability to modulate serotonin levels and improve mood regulation .

Antimicrobial Activity

The chloropyridine structure is associated with enhanced antimicrobial properties. Studies have shown that compounds containing this moiety can exhibit effective antibacterial activity against various strains, including E. coli. The presence of the piperazine ring further contributes to the overall bioactivity by enhancing solubility and facilitating cellular uptake .

Synthetic Applications

The compound is also pivotal in synthetic organic chemistry, particularly in C–N coupling reactions, which are essential for forming complex nitrogen-containing compounds.

C–N Cross-Coupling Reactions

This compound can be utilized as a substrate in palladium-catalyzed C–N cross-coupling reactions. These reactions are widely employed to synthesize aniline derivatives, which are fundamental building blocks in pharmaceuticals. The versatility of this compound allows for the development of diverse libraries of biologically active molecules .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in synthesizing various bioactive molecules, including kinase inhibitors and other therapeutic agents. For example, its use in synthesizing DGAT-1 inhibitors has shown promise in obesity treatment studies . The functionalization of the piperazine moiety allows for fine-tuning the pharmacokinetic properties of the resulting compounds.

Case Studies and Research Findings

Several case studies highlight the utility of this compound in drug development:

Mechanism of Action

The mechanism of action of 3-(4-BOC-piperazino)-2-chloropyridine depends on its specific application. In medicinal chemistry, the compound may act as a building block for drugs that target specific enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, while the chloropyridine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- 5-Amino-2-(4-BOC-piperazino)pyridine (CAS 119285-07-3) Structure: Amino group at position 5, BOC-piperazino at position 2. Key Differences: The electron-donating amino group at position 5 increases nucleophilicity compared to the electron-withdrawing chlorine in 3-(4-BOC-piperazino)-2-chloropyridine. This alters reactivity in substitution reactions and may influence biological activity. Applications: Used in synthesizing amine-containing pharmaceuticals, leveraging the amino group for further functionalization .

- 6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (Compound 4c) Structure: Pyrimidine core with ethoxycarbonyl-protected piperazine at position 2 and chlorine at position 4. The pyrimidine core (vs. pyridine) offers distinct electronic properties, affecting binding affinity in kinase inhibitors .

Protective Group Variations

BOC vs. Ethoxycarbonyl Protection :

- BOC Group : Provides superior stability under basic conditions but requires acidic conditions (e.g., TFA) for deprotection. Increases lipophilicity, which may enhance membrane permeability in drug candidates.

- Ethoxycarbonyl Group : More polar, offering better solubility in polar solvents. Cleaved under milder basic conditions, enabling orthogonal protection strategies .

5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine

- Structure : Features a silyl-protected pyrrolidine substituent and bromine at position 5.

- Key Differences : The silyl group introduces significant steric bulk, hindering reactions at the pyridine ring. Bromine’s electronegativity may direct electrophilic substitutions differently compared to chlorine .

Comparative Data Table

Biological Activity

Overview

3-(4-BOC-piperazino)-2-chloropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a chloropyridine moiety substituted with a piperazine group that is protected by a tert-butyloxycarbonyl (BOC) group. This configuration enhances its solubility and stability, making it suitable for various biological assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. A notable study demonstrated that similar piperazine derivatives exhibited cytotoxic effects on various cancer cell lines, including lung and breast cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-κB .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FaDu (hypopharyngeal) | 15 | Apoptosis induction via NF-κB inhibition | |

| MCF-7 (breast) | 10 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Inhibition of monoacylglycerol lipase (MAGL) has been linked to reduced inflammation in various models. MAGL inhibitors, which share structural similarities with this compound, have been associated with therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It could modulate receptors associated with cancer progression, leading to altered cellular responses.

- Signal Transduction Interference : By affecting key signaling pathways like NF-κB, the compound can induce apoptosis in tumor cells.

Case Study 1: Anticancer Activity

A recent investigation evaluated a series of piperazine derivatives, including this compound, for their anticancer properties. The study revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on MAGL inhibitors, compounds structurally related to this compound were shown to significantly reduce inflammation in animal models. The study indicated that these compounds could effectively lower levels of inflammatory cytokines and improve outcomes in models of chronic pain .

Q & A

Q. How can researchers design experiments to elucidate reaction mechanisms involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.